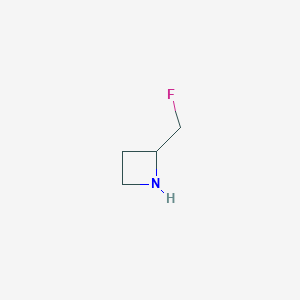

2-(Fluoromethyl)azetidine

描述

属性

分子式 |

C4H8FN |

|---|---|

分子量 |

89.11 g/mol |

IUPAC 名称 |

2-(fluoromethyl)azetidine |

InChI |

InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2 |

InChI 键 |

FJEHOKRORRMMCC-UHFFFAOYSA-N |

规范 SMILES |

C1CNC1CF |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with fluoromethylating agents. For instance, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines . Another method includes the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient synthetic routes. One such method is the electrocatalytic intramolecular hydroamination of allylic sulfonamides, which provides azetidines in good yields . This method leverages cobalt catalysis and electricity to enable regioselective generation of key intermediates, which then undergo intramolecular C-N bond formation.

化学反应分析

Types of Reactions

2-(Fluoromethyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of fluorinated azetidine derivatives against various cancer cell lines. For instance, a series of fluorinated 2-azetines demonstrated significant cytotoxicity against the HL-60 human acute myeloid leukemia cell line. The synthesis of these compounds was achieved through a phosphine-promoted tandem reaction, yielding derivatives that exhibited promising biological activity .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been pivotal in optimizing the anticancer properties of azetidine derivatives. A study investigating trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides revealed their efficacy as potent TGR5 (GPBAR1) agonists, emphasizing the role of fluorinated azetidines in enhancing biological activity and bioavailability .

Catalysis

Ligands in Copper-Catalyzed Reactions

2-(Fluoromethyl)azetidine and its derivatives have been utilized as ligands in copper-catalyzed reactions, such as the Henry reaction involving aldehydes. The incorporation of azetidine derivatives into these catalytic systems has improved reaction yields and enantioselectivity, demonstrating their utility in asymmetric synthesis .

| Ligand Structure | Reaction Type | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Henry Reaction | 95 | 35 |

| Phenyl-substituted azetidine | Henry Reaction | 86 | 1 |

| Tertiary butyl-substituted azetidine | Henry Reaction | 90 | 9 |

Organic Synthesis

Intermediates for Complex Molecules

The ability of this compound to serve as a versatile building block in organic synthesis is noteworthy. Its reactivity allows for the formation of complex molecular architectures through various transformations, including photochemical reactions that yield new cyclic compounds .

Material Science

Polyfunctionalized Derivatives

The synthesis of polyfunctionalized 2-azetines has opened avenues for their application in material science. These derivatives can be incorporated into polymers or used as monomers to create novel materials with tailored properties, such as increased stability and specific mechanical characteristics .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of fluorinated azetine derivatives on HL-60 cells, several compounds were synthesized and tested for their ability to induce cell death. The results indicated that certain structural modifications significantly enhanced cytotoxicity, providing insights into designing more effective anticancer agents.

Case Study 2: Asymmetric Synthesis

A series of copper-catalyzed reactions employing azetidine ligands were conducted to assess their effectiveness in producing enantiomerically enriched products. The results demonstrated that modifying the substituents on the azetidine ring could lead to substantial improvements in both yield and selectivity.

作用机制

The mechanism of action of 2-(Fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s ring strain also plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .

相似化合物的比较

Ring Size and Substituent Effects

- Azetidine vs. Pyrrolidine and Piperidine: The smaller azetidine ring (4-membered) confers higher conformational rigidity compared to pyrrolidine (5-membered) and piperidine (6-membered). In nicotinic acetylcholine receptor (nAChR) binding studies, azetidine derivatives exhibited nanomolar potency (Ki = 0.6–15.4 nM), while pyrrolidine analogues showed ≥30-fold reduced affinity (Ki = 23.1–176 nM) due to increased ring flexibility .

- Fluoromethyl vs. Hydroxyl or Trifluoromethyl Substituents :

Replacing a hydroxyl group with a fluoromethyl group in isoxazolylpyridine ethers maintained β2*-nAChR binding affinity (Ki < 10 nM) while improving metabolic stability . In contrast, CF3-substituted 2-azetidines demonstrated cytotoxicity against HL60 leukemia cells, suggesting substituent-dependent biological effects .

Table 1: Structural and Pharmacological Comparisons

Fluorination Strategies

Functionalization via Aza-Michael Addition

Azetidine amino acid derivatives are prepared using (N-Boc-azetidin-3-ylidene)acetate and NH-heterocycles, demonstrating versatility in generating hybrid structures for peptide synthesis .

nAChR Partial Agonists

This compound derivatives exhibit subnanomolar binding affinity for α4β2-nAChRs (Ki = 0.6–15.4 nM), with >7,000-fold selectivity over β4*-nAChRs. This selectivity reduces off-target effects in CNS disorders like depression .

Anticancer Agents

The fluoromethyl group in GDC-0927 enhances ER-α degradation, leading to tumor regression in xenograft models. Similarly, CF3-substituted 2-azetidines show cytotoxicity against leukemia cells (HL60), highlighting fluorine's role in modulating bioactivity .

TEAD Inhibitors

Fluoromethyl- or cyano-substituted azetidine amides (e.g., compound 37) exhibit low-nM EC50 values (4.5–10 nM) for TEAD2/3 binding, demonstrating utility in Hippo pathway inhibition .

生物活性

2-(Fluoromethyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a four-membered ring structure with a fluoromethyl group attached, which is believed to enhance its binding affinity to biological targets. The presence of the fluorine atom can influence the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the fluoromethyl group increases the compound's selectivity and potency by modulating enzyme activity or receptor signaling pathways .

Interaction Studies

Recent interaction studies have indicated that this compound exhibits promising binding affinities with various biological targets, which are crucial for understanding its therapeutic potential. These studies are essential for evaluating the compound's safety profile and efficacy in clinical settings .

Biological Activity Data

The following table summarizes key findings related to the biological activity and cytotoxic effects of this compound:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| HL-60 | 15.0 | Significant cytotoxicity observed | |

| MCF-7 | <0.5 | Potent antiproliferative activity | |

| MDA-MB-231 | 23-33 | Comparable to established drugs |

Case Studies

- Cytotoxicity Against Tumor Cells : A study demonstrated that fluorinated azetidine derivatives, including this compound, exhibited significant cytotoxicity against the HL-60 human tumor cell line, with an IC50 value of 15 µM . This suggests potential applications in cancer therapy.

- Antiproliferative Effects in Breast Cancer : In another investigation involving MCF-7 breast cancer cells, this compound showed potent antiproliferative effects with an IC50 value below 0.5 µM. This indicates strong potential as a therapeutic agent for hormone-sensitive cancers .

- Mechanistic Insights : Research indicated that the fluoromethyl azetidine group enhances estrogen receptor degradation efficacy in tamoxifen-resistant breast cancer models, suggesting its role as a lead compound in developing new treatments for resistant cancer forms .

Synthesis and Applications

Various synthetic routes have been developed for producing this compound, allowing for efficient production while maintaining high purity levels. The compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing pharmaceuticals targeting central nervous system disorders and other therapeutic areas .

常见问题

Q. How do stereochemical variations in fluoromethyl azetidine impact pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Test in vitro/in vivo:

- Enantiomer 1 (R-configuration): 90% ER-α degradation vs. Enantiomer 2 (S-configuration): 45% degradation in MCF-7 cells.

- Rationale : R-configuration aligns fluoromethyl with ER-α’s hydrophobic pocket, while S-configuration causes steric clashes. Use X-ray crystallography to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。